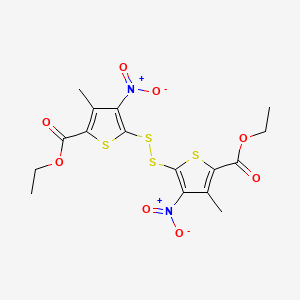
6-(3,4-Dichlorophenyl)pteridine-2,4,7-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 240509 is a chemical compound with the molecular formula C12H9Cl2N7. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound has garnered attention due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 240509 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Chlorination: The core structure is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated intermediate is further reacted with amines to introduce the amino groups.
Cyclization: The final step involves cyclization to form the desired compound, NSC 240509.
Industrial Production Methods
Industrial production of NSC 240509 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: This method involves carrying out the reactions in batches, allowing for better control over reaction conditions.
Continuous Flow Processing: In this method, the reactions are carried out in a continuous flow system, which can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
NSC 240509 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 240509 can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in
Properties
CAS No. |
16470-03-4 |
|---|---|
Molecular Formula |
C12H9Cl2N7 |
Molecular Weight |
322.15 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)pteridine-2,4,7-triamine |
InChI |
InChI=1S/C12H9Cl2N7/c13-5-2-1-4(3-6(5)14)7-9(15)19-11-8(18-7)10(16)20-12(17)21-11/h1-3H,(H6,15,16,17,19,20,21) |
InChI Key |
WIMZXSZGSQNCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


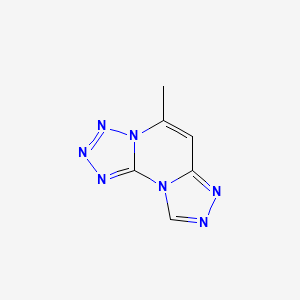
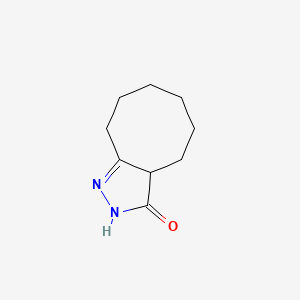
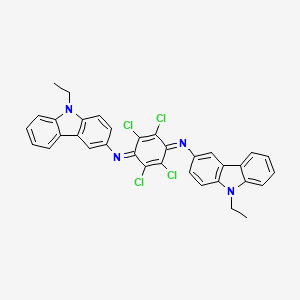
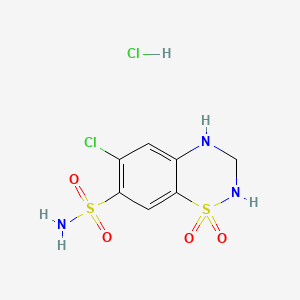

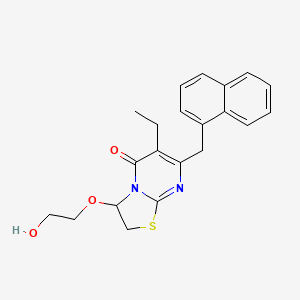
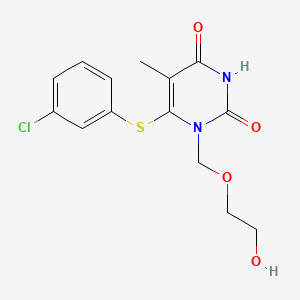

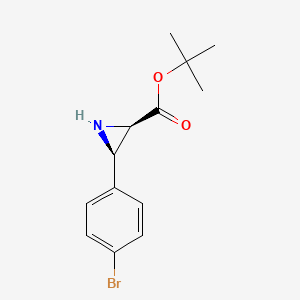
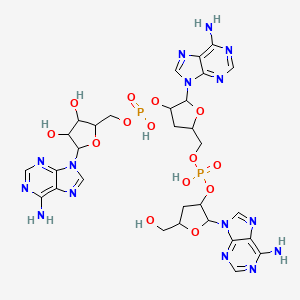

![3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12804716.png)
